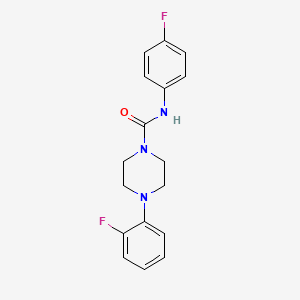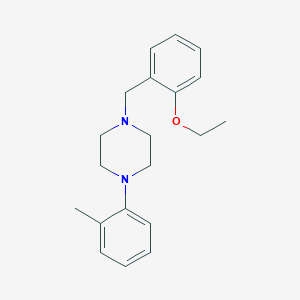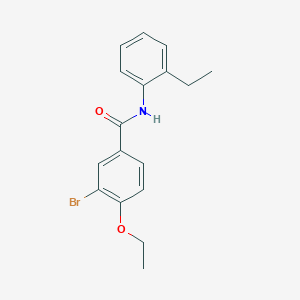
N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide
概要
説明
N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in 2013 and has gained popularity in recent years due to its potential as a research chemical. NM-2201 is known for its cannabinoid-like effects, which have led to its use in scientific research.
作用機序
N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide works by binding to the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabis. This results in the activation of the endocannabinoid system, which is involved in a wide range of physiological processes such as pain, mood, appetite, and sleep.
Biochemical and Physiological Effects
The effects of N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide on the body are similar to those of cannabis. It has been shown to produce a range of effects, including relaxation, euphoria, and altered perception. The compound has also been shown to have analgesic properties, making it a potential treatment for pain.
実験室実験の利点と制限
One of the main advantages of using N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide in scientific research is its similarity to cannabis. This makes it a useful tool for studying the endocannabinoid system and its effects on the body. However, one limitation of using N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide is its potential for abuse. The compound has not been approved for human consumption and should only be used in a laboratory setting.
将来の方向性
There are several future directions for research involving N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is its potential as a treatment for pain. The compound has been shown to have analgesic properties, making it a potential alternative to traditional pain medications. Additionally, N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide could be used to study the effects of cannabis on the body and its potential as a treatment for various medical conditions.
Conclusion
In conclusion, N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide is a synthetic cannabinoid that has gained popularity in recent years due to its potential as a research chemical. The compound has been shown to have a range of effects on the body, including relaxation, euphoria, and analgesia. While there are limitations to its use, N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide is a useful tool for studying the endocannabinoid system and its effects on the body. Further research is needed to fully understand the potential benefits and limitations of this compound.
科学的研究の応用
N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide has been used extensively in scientific research due to its potential as a research chemical. It is primarily used as a tool for studying the endocannabinoid system and its effects on the body. The compound has been shown to bind to the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-18-5-3-2-4-17(18)20-19(22)16-8-6-15(7-9-16)14-21-10-12-24-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNYUPVJODSNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B5709445.png)
![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)



![9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)




![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)
![methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5709514.png)

![2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5709540.png)